TDBP-TAZTO is an emerging flame retardant belonging to the cyclic aliphatic class. Its structure incorporates six bromine atoms, which contribute to its flame-retardant mechanism by acting as a physical barrier and absorbing heat during combustion. Research has evaluated its effectiveness in various plastic materials, including those used in electronic equipment, musical instruments, and automotive components .
Due to its widespread use, TDBP-TAZTO has become a subject of environmental concern. Studies have investigated its presence in various environmental compartments, including air, water, and soil. Research suggests its potential for long-range transport and persistence in the environment, raising concerns about its potential impact on ecological systems .
Understanding the degradation pathways of TDBP-TAZTO is crucial for assessing its environmental impact. Research has explored various degradation processes, including photolysis, hydrolysis, and biodegradation. Studies suggest that photolysis plays a significant role in TDBP-TAZTO's degradation in the environment, while hydrolysis and biodegradation may also contribute to its transformation .
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound characterized by its molecular formula and a CAS number of 52434-90-9. This compound features a triazine ring structure with three dibromopropyl substituents. It is primarily recognized for its applications as a flame retardant and its potential environmental impact due to its brominated components .
The chemical reactivity of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione includes various pathways typical of halogenated compounds. Notably, it can undergo:
The biological activity of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione has been studied in relation to its potential toxicity and environmental effects. Its brominated structure suggests possible endocrine-disrupting properties. Additionally, it has shown antimicrobial activity in some studies but requires further investigation to fully understand its biological implications .
The synthesis of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione typically involves:
This compound is primarily utilized as a flame retardant in various materials including plastics and textiles. Its effectiveness at reducing flammability makes it valuable in manufacturing processes where fire safety is critical. Additionally, it is investigated for potential use in environmental applications due to its ability to assess bioaccumulation risks .
Interaction studies have focused on the metabolic pathways involving 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione and cytochrome P450 enzymes. These studies reveal that the compound may undergo significant biotransformation leading to various metabolites that could exhibit different toxicological profiles compared to the parent compound . Furthermore, its interactions with other environmental pollutants are under investigation to assess cumulative effects.
Several compounds share structural similarities with 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Dibromo-2-propanol | C3H6Br2O | A simpler brominated alcohol |
Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | Common flame retardant with phosphate group |
Hexabromocyclododecane | C12H18Br6 | Another brominated flame retardant |
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione stands out due to its triazine core combined with multiple dibromopropyl substituents. This configuration not only enhances its flame-retardant properties but also raises concerns regarding its environmental persistence and potential toxicity compared to simpler brominated compounds.
The systematic IUPAC name for this compound is 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione, reflecting its heterocyclic triazinane core functionalized with three 2,3-dibromopropyl groups. Common synonyms include:
The molecular formula is C₁₂H₁₅Br₆N₃O₃, with a molecular weight of 728.69 g/mol (Table 1).
Table 1: Molecular identity
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅Br₆N₃O₃ |
Molecular Weight (g/mol) | 728.69 |
CAS Registry Number | 52434-90-9 |
The compound features a hexahydrotriazinane core (a saturated six-membered ring with three nitrogen atoms) substituted at positions 1, 3, and 5 by 2,3-dibromopropyl groups (Figure 1). Each substituent contains two bromine atoms on adjacent carbons, contributing to the molecule’s high bromine content (66% by mass). The stereochemistry arises from the chiral centers in the dibromopropyl chains, though specific configurations are not universally reported in commercial samples.
The SMILES string (BrCC(Br)CN1C(=O)N(CC(Br)CBr)C(=O)N(CC(Br)CBr)C1=O
) and InChI key (NZUPFZNVGSWLQC-UHFFFAOYSA-N
) provide unambiguous representations of connectivity and stereoelectronic features.
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione possesses a distinctive molecular structure characterized by a central triazine ring with three dibromopropyl substituents [1]. The core of the molecule consists of a six-membered heterocyclic ring with alternating nitrogen and carbon atoms, specifically arranged in a 1,3,5-triazine pattern [15] [25]. This triazine core features three carbonyl groups attached to the carbon atoms of the ring, forming an isocyanurate structure that is central to the compound's chemical properties [20] [23].
The molecular formula of the compound is C12H15Br6N3O3, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, six bromine atoms, three nitrogen atoms, and three oxygen atoms [1] [8]. With a molecular weight of 728.69 g/mol, it is a relatively heavy organic compound, primarily due to the presence of six bromine atoms that contribute significantly to its mass [8] [11].
Each nitrogen atom in the triazine ring is bonded to a 2,3-dibromopropyl group, which consists of a three-carbon chain with bromine atoms attached to the second and third carbon positions [10]. These dibromopropyl groups extend outward from the planar triazine ring, creating a three-dimensional molecular structure [15] [25]. The presence of these bromine-containing substituents is crucial for the compound's flame retardant properties, as bromine atoms can release free radicals that inhibit combustion processes [14] [21].
From a stereochemical perspective, 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione contains three stereogenic centers, specifically at the carbon atoms in the 2-position of each dibromopropyl group [10]. These carbon atoms are bonded to four different substituents (a hydrogen atom, a bromine atom, a methylene group with a bromine atom, and a methylene group connected to the triazine ring), making them chiral centers [10] [11]. The presence of these three stereogenic centers means that the compound can exist in 2³ = 8 different stereoisomeric forms, comprising four pairs of enantiomers [10].
The stereochemistry at these chiral centers significantly influences the three-dimensional arrangement of the bromine atoms in space, which can affect the compound's physical properties and its interactions with other molecules [10] [15]. However, in commercial applications, the compound is typically produced and used as a racemic mixture containing all possible stereoisomers, rather than as a single stereochemically pure form [11] [17].
The physical and chemical properties of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione are summarized in the following table:
Property | Value |
---|---|
Melting Point | 110 °C |
Boiling Point | 618.8±55.0 °C (Predicted) |
Density | 2.338±0.06 g/cm³ (Predicted) |
Water Solubility | 5.07 mg/L at 20°C |
LogP | 7.37 |
pKa | -2.72±0.20 (Predicted) |
Physical Form | White to almost white powder/crystal |
The compound's low water solubility (5.07 mg/L) and high octanol-water partition coefficient (LogP = 7.37) indicate its hydrophobic nature, which influences its environmental behavior and bioaccumulation potential [4] [17]. These physical and chemical properties are directly related to the compound's molecular structure and stereochemistry, particularly the presence of multiple bromine atoms that contribute to its high molecular weight and hydrophobicity [14] [17].
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione belongs to several chemical classifications based on its structural features and functional properties [1] [15]. Primarily, it is classified as an organohalogen compound due to the presence of six bromine atoms in its molecular structure [22]. More specifically, it falls under the category of brominated flame retardants, a class of compounds characterized by their bromine content and flame-inhibiting properties [22] [14].
From a structural perspective, the compound is classified as an isocyanurate derivative, featuring a six-membered heterocyclic ring with alternating nitrogen and carbon atoms [20] [23]. This places it within the broader family of 1,3,5-triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5 [15] [25]. The compound is further classified as a tris-substituted triazine, indicating that all three nitrogen atoms in the triazine ring bear substituents [15] [25].
In terms of its industrial application, 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is categorized as an additive flame retardant, meaning it is physically incorporated into materials rather than chemically bonded to them [14] [22]. This classification distinguishes it from reactive flame retardants, which become chemically integrated into the polymer structure [22].
The following table summarizes the chemical classification of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione:
Classification Level | Classification |
---|---|
Primary Chemical Class | Organohalogen compound |
Functional Group | Isocyanurate |
Heterocyclic Class | 1,3,5-Triazine derivative |
Industrial Classification | Brominated flame retardant |
Structural Feature | Tris-substituted triazine |
Application Class | Additive flame retardant |
Several compounds are structurally or functionally related to 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione [15] [20]. Cyanuric acid (1,3,5-triazine-2,4,6-triol), also known as isocyanuric acid, represents the parent compound without the dibromopropyl substituents [20]. This compound shares the same triazine core structure but features hydroxyl groups instead of the brominated propyl chains [20].
Melamine (1,3,5-triazine-2,4,6-triamine) is another related triazine compound that contains amino groups attached to the triazine ring instead of dibromopropyl groups [20] [15]. While structurally similar to 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione in terms of its triazine core, melamine serves different industrial applications, primarily in the production of melamine resins [15].
Within the broader category of brominated flame retardants, several compounds share functional similarities with 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione despite having different molecular structures [22]. These include hexabromocyclododecane (HBCD), tetrabromobisphenol A (TBBPA), and various polybrominated diphenyl ethers (PBDEs) [22]. While these compounds differ in their core structures, they all contain multiple bromine atoms and function as flame retardants through similar mechanisms involving the release of bromine radicals during combustion [22] [14].
The following table presents an overview of compounds related to 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione:
Compound Name | Relationship | Chemical Formula |
---|---|---|
Cyanuric acid | Parent compound (without substituents) | C3H3N3O3 |
Melamine | Related triazine compound | C3H6N6 |
Isocyanuric acid | Alternative name for cyanuric acid | C3H3N3O3 |
Hexabromocyclododecane (HBCD) | Another brominated flame retardant | C12H18Br6 |
Tetrabromobisphenol A (TBBPA) | Another brominated flame retardant | C15H12Br4O2 |
Polybrominated diphenyl ethers (PBDEs) | Class of brominated flame retardants | Various |
Understanding these chemical classifications and related compounds provides valuable context for comprehending the structural features and functional properties of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione [1] [15]. These relationships highlight the compound's position within the broader landscape of heterocyclic chemistry and flame retardant technology [15] [22].
The historical development of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is intertwined with the broader evolution of brominated flame retardants and triazine chemistry [18] [22]. While the specific date of the compound's first synthesis is not extensively documented in accessible literature, its development can be contextualized within the historical progression of flame retardant technology throughout the 20th century [18].
The foundation for understanding triazine compounds was established in the early 19th century, with Friedrich Wöhler's synthesis of cyanuric acid in 1829 through the thermal decomposition of urea and uric acid [20]. This discovery laid the groundwork for subsequent research into triazine derivatives, including those that would eventually incorporate halogenated substituents [20] [15].
The development of brominated flame retardants as a distinct class of compounds gained momentum in the mid-20th century [22]. During the 1930s, researchers discovered new flame retardant systems combining chlorinated paraffin and antimony oxide, marking an important step in the evolution of halogenated flame retardants [18]. The first brominated flame retardant, polybrominated diphenyl ether (PBDE), was commercialized in the 1950s, establishing bromine-containing compounds as effective flame-inhibiting agents [22].
The specific development of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione likely occurred during the latter half of the 20th century, as part of the ongoing research into more effective and specialized flame retardants [14] [18]. The compound represents an advanced application of both triazine chemistry and brominated flame retardant technology, combining the stable isocyanurate core with bromine-rich substituents to create a compound with enhanced flame-inhibiting properties [14] [22].
The first documented identification of 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione in environmental samples occurred in China in 2009, when researchers detected the compound in soil, water, sediment, and biological samples [14]. This finding suggests that the compound had been in industrial use for some time prior to this detection, allowing it to accumulate in environmental matrices [14].
The compound's development was likely driven by the growing demand for effective flame retardants in various industries, particularly in electrical and electronic equipment, musical instruments, and automotive components [7] [14]. Its design reflects a sophisticated understanding of both the chemical mechanisms of flame retardation and the structural requirements for stability and effectiveness in different polymer materials [14] [18].
In recent years, research on 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione has expanded to include studies of its environmental fate and behavior [14]. In 2019, researchers conducted the first photochemical studies of the compound, investigating its photolytic degradation and identifying potential phototransformation products [7]. This research represents an important step in understanding the environmental persistence and transformation pathways of the compound [7] [14].
Irritant